3-(2-Hydroxyphenyl)propanamide

Regiochemistry Analytical reference standard Physicochemical characterization

Researchers validating esmolol hydrochloride impurity methods need authenticated reference standards-unqualified surrogates invalidate ICH Q2(R1) specificity. 3-(2-Hydroxyphenyl)propanamide is the pharmacopeially recognized Esmolol Impurity 21/28 (≥95% HPLC), supplied with full CoA (NMR, HPLC, MS). • Directly integrates into UPLC-MS impurity profiling of esmolol injection formulations • Dual derivatization handles (phenolic -OH + primary amide) for parallel library synthesis • Confirmed chromatographic resolution from esmolol parent and related impurities

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 22367-76-6
Cat. No. B1581011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxyphenyl)propanamide
CAS22367-76-6
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC(=O)N)O
InChIInChI=1S/C9H11NO2/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4,11H,5-6H2,(H2,10,12)
InChIKeyLDJLLJYEHWTXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Hydroxyphenyl)propanamide (CAS 22367-76-6): Identity, Class, and Core Characteristics for Scientific Procurement


3-(2-Hydroxyphenyl)propanamide (CAS 22367-76-6), also systematically named 2-hydroxybenzenepropanamide, is a low-molecular-weight (165.19 g/mol) phenolic amide of the phenylpropanoid class, bearing an ortho-hydroxyl substituent on the phenyl ring and a primary amide terminus on the propyl linker [1]. This compound is formally catalogued as Esmolol Impurity 21 and Esmolol Impurity 28, indicating its recognized identity as a process-related and degradative impurity in the cardioselective β1-blocker esmolol hydrochloride . Commercially, it is supplied as a solid with a minimum purity specification of 95% (HPLC) by multiple vendors, with select suppliers offering batches at ≥97% or ≥98% purity accompanied by full Certificates of Analysis including NMR, HPLC, and MS data . Its structural simplicity—combining a hydrogen-bond-donating phenol, a rotatable ethylene bridge, and a hydrogen-bond-donating/accepting amide—positions it as a versatile small-molecule scaffold for derivatization in medicinal chemistry and as a well-characterized reference standard for analytical method development in pharmaceutical quality control .

Why 3-(2-Hydroxyphenyl)propanamide Cannot Be Substituted by Generic In-Class Analogs Without Quantitative Justification


Compounds within the phenylpropanamide class exhibit strikingly divergent functional and regulatory behavior based on subtle structural variations, making indiscriminate substitution scientifically indefensible. The ortho-hydroxyl substitution pattern of 3-(2-hydroxyphenyl)propanamide is chemically distinct from its para-hydroxy regioisomer, 3-(4-hydroxyphenyl)propanamide—a positional difference that alters hydrogen-bonding geometry, phenolic pKa, and intramolecular hydrogen-bonding capacity with the amide carbonyl . N-substituted analogs such as N-(2-hydroxyphenyl)propanamide (CAS 6963-37-7) relocate the hydroxyl-bearing aromatic ring from the C-terminus to the N-terminus of the amide bond, fundamentally changing the scaffold's molecular recognition profile and synthetic derivatization potential . More elaborate analogs like N-(2-hydroxyphenyl)-3-phenylpropanamide (CAS 152189-75-8) introduce an additional phenyl substituent and an N-aryl amide linkage, substantially increasing lipophilicity (estimated logP increase of ~1.7 units) and altering metabolic stability . In the context of pharmaceutical impurity reference standards, the regulatory significance is unambiguous: 3-(2-hydroxyphenyl)propanamide is a pharmacopeially recognized identity (Esmolol Impurity 21/28), and substitution with a structurally similar but chemically distinct analog invalidates the analytical specificity required for ICH-compliant impurity quantification . The quantitative evidence presented in Section 3 makes clear that these structural differences translate into measurable divergences in physicochemical properties, purity specifications, and application-specific fitness-for-purpose.

3-(2-Hydroxyphenyl)propanamide: Quantitative Comparator-Based Evidence for Scientific Selection


Regiochemical Identity Confirmation: Ortho-Hydroxy vs. Para-Hydroxy Isomer Physicochemical Divergence

3-(2-Hydroxyphenyl)propanamide (ortho-OH) is unambiguously differentiated from its para-hydroxy regioisomer, 3-(4-hydroxyphenyl)propanamide, by a combination of chromatographic retention, NMR chemical shift patterns, and physicochemical properties. The ortho-hydroxyl group engages in intramolecular hydrogen bonding with the amide carbonyl, a feature absent in the para isomer, which manifests as a distinct ¹H-NMR signature: the phenolic proton in the ortho isomer appears downfield (δ ~9.5–10.5 ppm, exchangeable) due to intramolecular H-bond deshielding, whereas the para isomer phenolic proton resonates at δ ~8.5–9.5 ppm under identical conditions (CDCl₃ or DMSO-d₆) . The topological polar surface area (TPSA) is calculated at 63.32 Ų, and the consensus Log Po/w is 0.96 for the ortho isomer—values that differ measurably from the para isomer (predicted TPSA: 63.32 Ų, identical due to symmetry of H-bond donor/acceptor count, but with distinct logP owing to differential intramolecular H-bond effects on solvation) . Boiling point is reported at 406.6 °C at 760 mmHg, with a flash point of 199.7 °C, refractive index of 1.579, and vapor pressure of 3.41 × 10⁻⁷ mmHg at 25 °C [1].

Regiochemistry Analytical reference standard Physicochemical characterization

Purity Tier Differentiation: ≥98% vs. ≥95% Specifications and Analytical Documentation for Esmolol Impurity Reference Standards

Commercial sources of 3-(2-hydroxyphenyl)propanamide offer distinct purity tiers directly relevant to end-use requirements. ChemScene supplies the compound at ≥98% purity (Cat. No. CS-0149941) with storage under nitrogen to maintain chemical integrity . CATO Research Chemicals provides the compound specifically as an Esmolol Impurity 21 reference standard at 97% purity, accompanied by full analytical documentation including HPLC chromatogram, NMR spectrum, MS spectrum, and Certificate of Analysis (CoA)—a documentation package compliant with ISO 17034 reference material producer requirements . In contrast, general-purpose chemical suppliers (Sigma-Aldrich, AKSci, Bidepharm) offer a minimum purity specification of 95% without impurity reference standard certification . This 2–3% purity differential (≥98% vs. 95%) is consequential in pharmaceutical analytical contexts: when used as a system suitability standard or external calibrant for impurity quantification at the 0.10–0.15% (w/w) reporting threshold mandated by ICH Q3A/Q3B, a calibrant of higher purity reduces the systematic bias contribution to measurement uncertainty by approximately 2–3% of the calibrant concentration, which can be the difference between meeting or failing method accuracy acceptance criteria .

Impurity reference standard Analytical method validation Pharmaceutical quality control

Scaffold Versatility: 3-(2-Hydroxyphenyl)propanamide as a Derivatization Building Block Versus N-Substituted Analogs

3-(2-Hydroxyphenyl)propanamide possesses a free primary amide group and an ortho-hydroxyl group, providing two chemically orthogonal derivatization handles that distinguish it from N-substituted analogs which have already consumed the amide nitrogen for substitution. N-benzyl-3-(2-hydroxyphenyl)propanamide, N-cyclopropyl-3-(2-hydroxyphenyl)propanamide, and N-(sec-butyl)-3-(2-hydroxyphenyl)propanamide are all synthesized from 3-(2-hydroxyphenyl)propanamide or its acid precursor, 3-(2-hydroxyphenyl)propanoic acid, via amide coupling with the respective amine . This establishes 3-(2-hydroxyphenyl)propanamide as the upstream common intermediate in the synthetic tree for this compound family. The phenolic hydroxyl can be independently functionalized (e.g., O-alkylation, O-acylation, sulfonation) without affecting the amide group, whereas in N-substituted analogs such as N-(2-hydroxyphenyl)propanamide (CAS 6963-37-7), the phenolic group is positioned on the N-aryl ring, altering its electronic environment and reactivity compared to the C-aryl phenol in 3-(2-hydroxyphenyl)propanamide [1]. The compound's consensus Log Po/w of 0.96 and predicted aqueous solubility of 4.9 mg/mL (ESOL method) place it in a favorable range for fragment-based drug discovery, with both adequate aqueous solubility for biochemical assay conditions and sufficient lipophilicity for membrane permeability .

Medicinal chemistry scaffold Derivatization Building block

Impurity Reference Standard Identity: Pharmacopeial Recognition and Regulatory Traceability

3-(2-Hydroxyphenyl)propanamide holds dual pharmacopeial identities as Esmolol Impurity 21 and Esmolol Impurity 28, establishing it as a formally recognized impurity requiring monitoring and control during esmolol hydrochloride active pharmaceutical ingredient (API) manufacturing and finished dosage form testing . This designation directly links the compound to ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products) regulatory frameworks, under which specified impurities must be quantified against authenticated reference standards [1]. In impurity profiling studies of esmolol hydrochloride injection using UPLC-QE-MS, a systematic strategy was employed for impurity identification, with structural characterization confirmed by exact mass and fragmentation patterns [2]. The commercial availability of regulatory-grade impurity reference standards with full Certificate of Analysis documentation (purity assignment by HPLC, structure confirmation by NMR and MS) differentiates 3-(2-hydroxyphenyl)propanamide from research-grade small-molecule building blocks that lack impurity-specific certification, even when the underlying chemical identity is identical .

Pharmaceutical impurity Reference standard Regulatory compliance

3-(2-Hydroxyphenyl)propanamide: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Pharmaceutical Impurity Reference Standard for Esmolol Hydrochloride ANDA Submissions and QC Batch Release

3-(2-Hydroxyphenyl)propanamide, specifically in its ≥97% certified reference standard grade (e.g., CATO C4X-189121), is directly applicable as an Esmolol Impurity 21/28 reference standard for HPLC or UPLC-MS method validation, system suitability testing, and impurity quantification in esmolol hydrochloride API and injection formulations . The compound's pharmacopeial identity and the availability of full analytical documentation (CoA, NMR, MS, HPLC) satisfy ICH Q2(R1) method validation requirements for specificity, accuracy, and linearity verification . The UPLC-QE-MS impurity profiling methodology established by Zhang et al. (2023) demonstrates that structurally characterized impurities can be identified and quantified in esmolol hydrochloride injection using high-resolution mass spectrometry, providing a validated analytical framework into which the authenticated reference standard can be directly integrated [1].

Versatile Small-Molecule Scaffold for Parallel Medicinal Chemistry Derivatization

The ortho-hydroxyphenyl-propanamide core of 3-(2-hydroxyphenyl)propanamide provides two orthogonal derivatization handles—the primary amide and the phenolic hydroxyl—enabling divergent parallel synthesis strategies for fragment-based drug discovery or focused library construction . Unlike N-substituted analogs that arrive with one handle pre-consumed, 3-(2-hydroxyphenyl)propanamide allows simultaneous or sequential modification of both positions: amide coupling at the C-terminus (via activation of the corresponding carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid) and O-functionalization at the phenolic hydroxyl . With a consensus Log Po/w of 0.96 and predicted aqueous solubility of 4.9 mg/mL, the scaffold falls within the preferred physicochemical range for fragment screening (MW < 250 Da, LogP < 3) . N-benzyl, N-cyclopropyl, and N-(sec-butyl) derivatives have been reported, confirming the scaffold's amenability to diverse amine coupling partners .

Analytical Method Development and Forced Degradation Studies for Esmolol Formulations

3-(2-Hydroxyphenyl)propanamide serves as a characterized degradant marker in forced degradation studies of esmolol hydrochloride, where the primary amide moiety represents a hydrolytic degradation pathway from the esmolol methyl ester . In stability-indicating RP-HPLC method development, the compound is used as a resolution standard to confirm chromatographic separation of the degradation product peak from the esmolol parent peak and from other specified impurities (e.g., esmolol free acid, esmolol dimer) [2]. The availability of purified reference material at ≥97–98% purity with authenticated spectroscopic data enables unambiguous peak assignment during method development, reducing the risk of misidentifying co-eluting unknown peaks—a critical consideration for methods intended for regulatory submission where impurity peak identity must be confirmed by retention time matching against a qualified reference standard .

Natural Product Reference and Metabolomics Qualitative Standard

The BioDeep database has detected 3-(2-hydroxyphenyl)propanamide in Laoying Hawk Eagle China Tea (plant) at a relative abundance of 5%, suggesting its occurrence as a plant secondary metabolite [3]. This natural product occurrence supports the compound's utility as a qualitative reference standard in plant metabolomics studies employing LC-MS-based metabolite profiling, where authentic standards are required for retention time alignment and fragmentation spectrum matching to assign putative identifications to detected features [1]. The compound's well-characterized mass spectrum (exact mass: 165.07898 Da, corresponding to the [M+H]⁺ ion at m/z 166.0863) and PubChem compound identifier (CID 31159) facilitate its use in spectral library searches within untargeted metabolomics workflows [3].

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